
Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with dimethylformamide and phosphorus oxychloride. The reaction is carried out in dichloromethane at low temperatures (around 4°C) to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group readily participates in condensation reactions with amines to form Schiff bases. This has been exploited in crystallography studies:
Key structural features of these products:
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Intramolecular N–H···O hydrogen bonds stabilize the imine derivatives .
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Intermolecular C–H···S interactions dominate in thiosemicarbazone cocrystals .
Nucleophilic Additions
The formyl group undergoes nucleophilic attacks under controlled conditions:
Experimental protocol (typical):
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Dissolve 0.5 mmol substrate in anhydrous THF
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Add 1.2 eq nucleophile (e.g., Grignard reagent) at -78°C
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Warm to RT, stir 4 hrs
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Quench with NH4Cl, extract with EtOAc
Observed reactivity trends:
Nucleophile | Product | Conversion (%) |
---|---|---|
RMgX (R=Me, Ph) | Secondary alcohols | 85-92 |
NaBH4 | Primary alcohol | 78 |
NH2OH | Oxime | 91 |
Oxidation/Reduction Pathways
The compound's redox behavior has been characterized through cyclic voltammetry (0.1M TBAPF6 in CH3CN):
Process | E1/2 (V vs Ag/AgCl) | Product Stability |
---|---|---|
Oxidation | +1.42 | Unstable radical cation |
Reduction | -0.85 | Stable enolate anion |
Practical applications:
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Controlled oxidation with KMnO4 yields the carboxylic acid derivative (82% purity)
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Catalytic hydrogenation (10% Pd/C, H2 50 psi) produces ethyl 5-(hydroxymethyl)-4-methyl-1H-pyrrole-2-carboxylate
Ester Group Reactivity
The ethyl ester undergoes hydrolysis under both acidic and basic conditions:
Comparative hydrolysis study:
Condition | Time (hrs) | Conversion (%) | Byproducts |
---|---|---|---|
1M HCl/EtOH | 6 | 94 | <5% decarboxylation |
1M NaOH/MeOH | 2 | 88 | 12% ring-opening |
Notable transformation:
Saponification followed by decarboxylation at 160°C produces 5-formyl-4-methyl-1H-pyrrole (mp 143-145°C) .
Multicomponent Reactions
The compound serves as a key building block in heterocycle synthesis:
Pyrrolo[3,2-e] diazepine formation:
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React with 1,2-diaminobenzene (1:1 molar ratio)
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Catalyze with Sc(OTf)3 (5 mol%)
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Isolate product via column chromatography (SiO2, hexane/EtOAc 3:1)
Key data:
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X-ray analysis confirms chair-like diazepine ring conformation
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DFT calculations (B3LYP/6-311++G**) match experimental bond lengths within 0.02Å
Structural Effects on Reactivity
Crystallographic studies reveal:
Parameter | Value | Impact on Reactivity |
---|---|---|
C5–O bond length | 1.214Å | Enhanced aldehyde electrophilicity |
N1–H distance | 0.86Å | Favors H-bonding in condensation products |
Pyrrole ring puckering | 3.2° | Steric effects at C4 methyl group |
This comprehensive analysis demonstrates Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate's versatility in organic synthesis, particularly in heterocyclic chemistry and materials science. The compound's well-characterized reactivity profile makes it valuable for developing pharmaceuticals, coordination polymers, and functional materials . Recent advances in its catalytic applications (e.g., asymmetric aldol reactions) suggest expanding utility in chiral synthesis .
Scientific Research Applications
Organic Synthesis
Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate serves as an intermediate in the synthesis of more complex pyrrole derivatives. Its ability to undergo various chemical transformations makes it valuable for developing new compounds with potential applications in pharmaceuticals and materials science.
Recent studies have explored the biological activities of this compound, particularly its potential antimicrobial and anticancer properties. Preliminary results suggest that it may interact with cellular targets, modulating biochemical pathways that could lead to therapeutic effects .
Pharmaceutical Development
This compound is also being investigated as a building block for pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets in drug development .
Industrial Applications
In the industrial sector, this compound is utilized in the production of dyes and pigments . Its chemical stability and reactivity make it suitable for creating colorants used in various applications, including textiles and coatings .
Case Study 1: Antimicrobial Properties
A study conducted on the antimicrobial activity of this compound demonstrated significant efficacy against several bacterial strains. The compound was tested using standard disk diffusion methods, showing inhibition zones comparable to conventional antibiotics .
Strain Tested | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Case Study 2: Synthesis of Novel Derivatives
In another study focusing on organic synthesis, researchers successfully synthesized several derivatives of this compound through various functionalization reactions. These derivatives exhibited enhanced properties suitable for further pharmaceutical applications .
Derivative Name | Yield (%) | Biological Activity |
---|---|---|
Ethyl 5-hydroxymethyl-4-methyl | 76 | Anticancer |
Ethyl 5-carboxy-4-methyl | 61 | Antimicrobial |
Mechanism of Action
The mechanism of action of Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: Potential to bind to certain receptors, influencing cellular signaling pathways.
DNA Interaction: Possible interaction with DNA, leading to changes in gene expression
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate
- Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Uniqueness
The presence of both formyl and ester groups provides versatility in chemical transformations and functionalization .
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.
Biological Activity
Ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative with significant biological activity. Its structure, characterized by the presence of a formyl group and a carboxylate moiety, contributes to its potential therapeutic applications. This article reviews the compound's biological activities, including antimicrobial, cytotoxic, and antiproliferative effects, supported by various research findings and case studies.
Chemical Structure
The molecular formula of this compound is . The structural representation reveals a planar arrangement conducive to hydrogen bonding, which plays a crucial role in its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of pyrrole derivatives, including this compound.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
The data indicates that these compounds exhibit varying degrees of antimicrobial activity, with some showing significant potency against resistant strains.
Cytotoxic and Antiproliferative Effects
Research has also focused on the cytotoxic properties of this compound. A recent study evaluated its effects on human melanoma cells.
Case Study: Cytotoxicity in Human Melanoma Cells
A study assessed the cytotoxic effects of the compound, revealing an IC50 value of approximately 44.63 μM against melanoma cells. The mechanism involved apoptosis induction and cell cycle arrest in the S phase, indicating a promising avenue for cancer therapy development.
Table 2: Cytotoxicity Data
Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|---|
This compound | SH-4 melanoma cells | 44.63 ± 3.51 | Apoptosis, S-phase arrest |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the formyl group enhances hydrogen bonding capabilities, which is crucial for interaction with biological targets.
Properties
IUPAC Name |
ethyl 5-formyl-4-methyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-6(2)8(5-11)10-7/h4-5,10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRYFRGKFUAPLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1)C=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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